molecular formula C2Cl2FNaO2 B1308436 Sodium dichlorofluoroacetate CAS No. 2837-90-3

Sodium dichlorofluoroacetate

Cat. No.: B1308436
CAS No.: 2837-90-3
M. Wt: 168.91 g/mol
InChI Key: IZJLVZAQCUZJQO-UHFFFAOYSA-M
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Description

Sodium dichlorofluoroacetate is an organofluorine compound with the chemical formula C2Cl2FNaO2 It is a white solid that is primarily used in various chemical reactions and industrial applications

Scientific Research Applications

Sodium dichlorofluoroacetate has several applications in scientific research, including:

Safety and Hazards

Sodium dichlorofluoroacetate is considered hazardous. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing hands thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and storing locked up .

Biochemical Analysis

Biochemical Properties

Sodium dichlorofluoroacetate plays a significant role in biochemical reactions, particularly as a source of difluorocarbene. The compound undergoes decarboxylation to generate difluorocarbene, which can then participate in various chemical reactions. This compound interacts with enzymes such as triphenylphosphine and aldehydes, facilitating Wittig-like reactions. These interactions are crucial for the synthesis of various organic compounds and have implications in biochemical research .

Cellular Effects

This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound can induce changes in the cellular microenvironment, which may potentiate growth and metastasis of certain cells. Additionally, this compound has been observed to impact mitochondrial function, leading to alterations in cellular energy metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its decarboxylation to generate difluorocarbene. This reactive intermediate can then interact with various biomolecules, including enzymes and proteins. This compound can inhibit or activate specific enzymes, leading to changes in biochemical pathways. For example, the compound can facilitate the formation of difluorocyclopropanes through its interaction with triphenylphosphine and aldehydes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are influenced by factors such as temperature and pH. Studies have shown that this compound remains stable under standard laboratory conditions but may degrade over extended periods. Long-term exposure to the compound can lead to cumulative effects on cellular function, including alterations in gene expression and metabolic pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function. At higher doses, this compound can induce toxic effects, including neurobehavioral impairments and metabolic disturbances. These adverse effects are dose-dependent and can vary based on the duration of exposure and the specific animal model used .

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to energy metabolism and detoxification. The compound interacts with enzymes such as lactate dehydrogenase and pyruvate dehydrogenase, influencing metabolic flux and metabolite levels. These interactions can lead to changes in cellular energy production and overall metabolic homeostasis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. The compound can accumulate in certain cellular compartments, influencing its localization and activity. This compound’s distribution is also affected by factors such as pH and the presence of other ions .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its role in biochemical reactions and its interactions with other biomolecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium dichlorofluoroacetate can be synthesized by the neutralization of dichlorofluoroacetic acid with sodium hydroxide. The reaction typically involves dissolving dichlorofluoroacetic acid in water and then adding sodium hydroxide to the solution. The mixture is then stirred and heated to facilitate the reaction, resulting in the formation of this compound .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and controlled environments helps in maintaining consistency and quality during production.

Chemical Reactions Analysis

Types of Reactions: Sodium dichlorofluoroacetate undergoes various chemical reactions, including:

    Decarboxylation: This reaction involves the removal of a carboxyl group, resulting in the formation of difluorocarbene (CF2) and carbon dioxide (CO2).

    Substitution Reactions: this compound can participate in substitution reactions where the chlorine atoms are replaced by other functional groups under specific conditions.

Common Reagents and Conditions:

Major Products Formed:

    Difluorocarbene (CF2): Formed during the decarboxylation reaction.

    Substituted Derivatives: Various substituted products can be formed depending on the reagents used in substitution reactions.

Comparison with Similar Compounds

Uniqueness: Sodium dichlorofluoroacetate is unique due to its specific combination of chlorine and fluorine atoms, which imparts distinct chemical properties and reactivity. Its ability to generate difluorocarbene makes it valuable in synthetic organic chemistry.

Properties

IUPAC Name

sodium;2,2-dichloro-2-fluoroacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2HCl2FO2.Na/c3-2(4,5)1(6)7;/h(H,6,7);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZJLVZAQCUZJQO-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(F)(Cl)Cl)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2Cl2FNaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70399650
Record name SODIUM DICHLOROFLUOROACETATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70399650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2837-90-3
Record name SODIUM DICHLOROFLUOROACETATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70399650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium dichlorofluoroacetate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Sodium dichlorofluoroacetate
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Sodium dichlorofluoroacetate

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